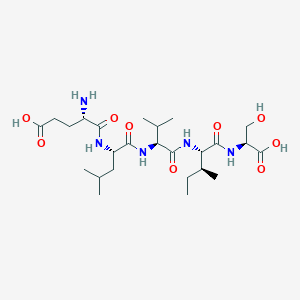
Glutamyl-leucyl-valyl-isoleucyl-serine
Description
Glutamyl-leucyl-valyl-isoleucyl-serine is a synthetic pentapeptide composed of five amino acids: glutamic acid (Glu), leucine (Leu), valine (Val), isoleucine (Ile), and serine (Ser) in sequential order.
- Structure: The sequence is Glu-Leu-Val-Ile-Ser, linked via peptide bonds.
- Molecular formula: Estimated as C₂₅H₄₅N₅O₉ (calculated by summing constituent amino acids and subtracting water molecules lost during peptide bond formation).
- Molecular weight: Approximately 559.65 g/mol (calculated based on amino acid residues).
Properties
CAS No. |
142525-11-9 |
|---|---|
Molecular Formula |
C25H45N5O9 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H45N5O9/c1-7-14(6)20(24(37)28-17(11-31)25(38)39)30-23(36)19(13(4)5)29-22(35)16(10-12(2)3)27-21(34)15(26)8-9-18(32)33/h12-17,19-20,31H,7-11,26H2,1-6H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)(H,32,33)(H,38,39)/t14-,15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
MJWYCUZCRGLCBD-BGZMIMFDSA-N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Other CAS No. |
142525-11-9 |
sequence |
ELVIS |
Synonyms |
ELVIS Glu-Leu-Val-Ile-Ser glutamyl-leucyl-valyl-isoleucyl-serine |
Origin of Product |
United States |
Comparison with Similar Compounds
Dipeptides: Gamma-Glutamylisoleucine and N-L-γ-Glutamyl-L-Leucine
Dipeptides serve as foundational models for understanding peptide behavior.
Key Differences :
- Gamma-glutamylisoleucine is implicated as a biomarker in metabolic studies , whereas N-L-γ-glutamyl-L-leucine is primarily used in laboratory settings with established safety protocols .
- Both share identical molecular formulas but differ in amino acid composition, affecting substrate specificity in enzymatic reactions.
Pentapeptides: Glutamyl-leucyl-valyl-isoleucyl-serine vs. Glutamyl-lysyl-valyl-isoleucyl-serine
A structurally similar pentapeptide, glutamyl-lysyl-valyl-isoleucyl-serine (Glu-Lys-Val-Ile-Ser), provides a comparative framework.
Functional Implications :
- Both pentapeptides lack detailed safety data in the evidence, contrasting with well-documented dipeptide protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


